

(2-Bromophenyl)thiourea: A Comprehensive Technical Guide to its Structure and Synthesis

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)-2-thiourea

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This technical guide provides an in-depth overview of the chemical structure and synthesis of (2-Bromophenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to support research and development activities.

Chemical Structure and Properties

(2-Bromophenyl)thiourea, with the chemical formula $C_7H_7BrN_2S$, is an aromatic thiourea derivative.^{[1][2]} Its structure consists of a 2-bromophenyl group attached to a thiourea moiety. The accepted IUPAC name for this compound is (2-bromophenyl)thiourea.^[1]

Molecular and Crystal Structure:

The molecular weight of (2-Bromophenyl)thiourea is approximately 231.12 g/mol.^{[1][3]} X-ray crystallography studies have revealed that in the solid state, the thiourea unit is nearly perpendicular to the bromobenzene fragment, with a dihedral angle of $80.82(16)^\circ$.^{[3][4]} The crystal structure is stabilized by intermolecular $N-H\cdots S$ hydrogen bonds, which form linear chains.^{[3][4]} The thiourea moiety maintains a cis-trans geometry.^[3]

Quantitative Data Summary

The following table summarizes key quantitative data for (2-Bromophenyl)thiourea.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ BrN ₂ S	[1][2]
Molecular Weight	231.12 g/mol	[3]
CAS Number	5391-30-0	[1][2]
Melting Point	428.1-429.3 K (155-156.2 °C)	[3]
Synthesis Yield	81%	[3]
Crystal System	Monoclinic	[3][4]
Space Group	C2/c	[4]
Dihedral Angle	80.82 (16)°	[3][4]

Synthesis of (2-Bromophenyl)thiourea

The primary synthesis of (2-Bromophenyl)thiourea involves the reaction of 2-bromoaniline with an in situ generated acyl isothiocyanate, followed by hydrolysis. This method, adapted from Frank & Smith (1955), provides a reliable route to the target compound.[3]

Experimental Protocol

This protocol details the synthesis of (2-Bromophenyl)thiourea from 2-bromoaniline.

Materials:

- 2-Bromoaniline (0.86 g, 0.005 mol)
- Ammonium thiocyanate (0.38 g, 0.005 mol)
- Benzoyl chloride (0.70 g, 0.005 mol)
- Acetone (35 mL total)
- Sodium hydroxide (7 g)
- Deionized water (50 mL)

- Ice

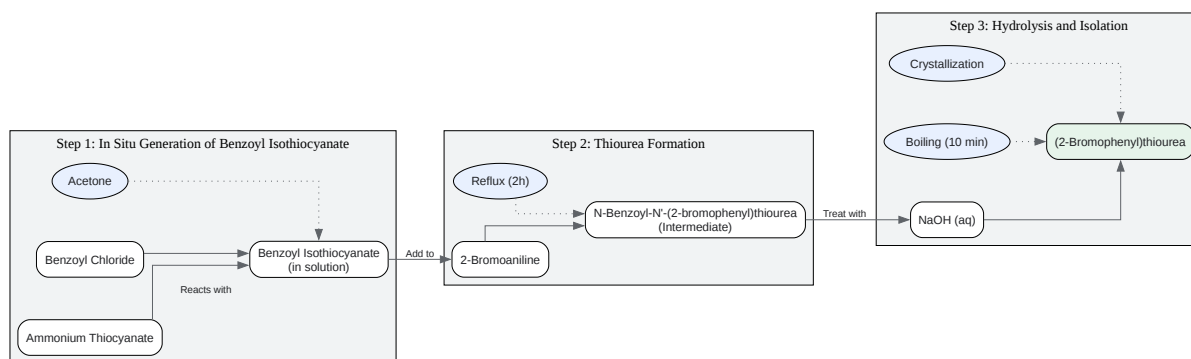
Procedure:

- **Preparation of Benzoyl Isothiocyanate:** In a 100 mL two-neck round-bottom flask, dissolve ammonium thiocyanate (0.38 g) in 15 mL of acetone. To this solution, add benzoyl chloride (0.70 g) dissolved in 20 mL of acetone. A precipitate of ammonium chloride will form.
- **Filtration:** Filter the solution to remove the ammonium chloride precipitate. The filtrate contains the in situ generated benzoyl isothiocyanate.
- **Reaction with 2-Bromoaniline:** Transfer the filtrate to a clean 100 mL two-neck round-bottom flask. Add 2-bromoaniline (0.86 g) to the flask.
- **Reflux:** Reflux the reaction mixture for 2 hours.
- **Precipitation of Intermediate:** After refluxing, pour the final solution into a beaker containing ice cubes. An intermediate precipitate will form.
- **Hydrolysis:** Filter the precipitate and add it to a beaker containing a solution of sodium hydroxide (7 g) in 50 mL of water.
- **Heating:** Heat the solution to boiling for 10 minutes.
- **Crystallization:** Allow the solution to stand at room temperature for a week. Colorless crystals of (2-Bromophenyl)thiourea will form.
- **Isolation:** Filter the crystals, wash with cold water, and dry under vacuum.

The reported yield for this method is 81%, with a melting point of 428.1-429.3 K.^[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (2-Bromophenyl)thiourea.



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Caption: Synthesis workflow for (2-Bromophenyl)thiourea.

This guide provides a foundational understanding of the structure and a validated synthesis protocol for (2-Bromophenyl)thiourea, intended to facilitate further research and application development.

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References

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Email: info@benchchem.com